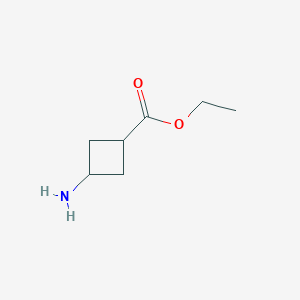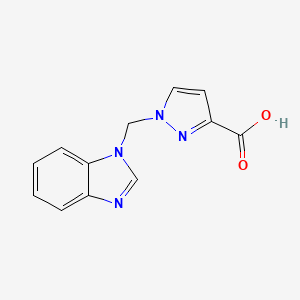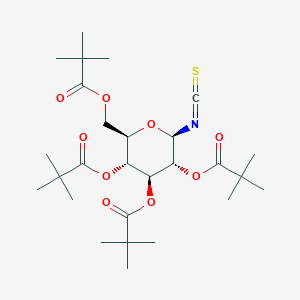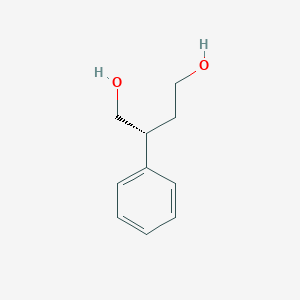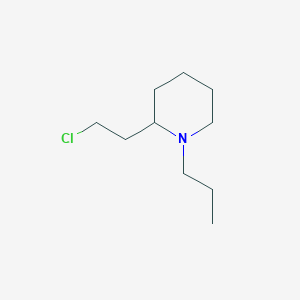
2-(2-Chloroethyl)-1-propylpiperidine
概要
説明
2-(2-Chloroethyl)-1-propylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines that contain a six-membered ring with one nitrogen atom This compound is characterized by the presence of a 2-chloroethyl group and a propyl group attached to the piperidine ring
作用機序
Target of Action
The primary target of 2-(2-Chloroethyl)-1-propylpiperidine is DNA, specifically the guanine base . This compound belongs to the group of nitrogen mustard alkylating agents , which are known for their anticancer properties .
Mode of Action
This compound interacts with its target by binding to DNA and crosslinking two strands . This prevents cell duplication as it inhibits DNA synthesis and RNA transcription from the affected DNA . The compound achieves this by attaching alkyl groups to DNA bases, causing the DNA to be fragmented by repair enzymes in their attempts to replace the alkylated bases .
Biochemical Pathways
The compound affects the DNA replication pathway, leading to the inhibition of cell division . This results in the prevention of tumor growth, making it an effective anticancer agent
Pharmacokinetics
Similar compounds like nitrogen mustards are known to be rapidly absorbed and distributed throughout the body . They are metabolized primarily in the liver and excreted via the kidneys . These properties may influence the bioavailability of this compound, but specific studies are needed to confirm this.
Result of Action
The result of the action of this compound is the inhibition of cell division, leading to the prevention of tumor growth . This is achieved through the compound’s interaction with DNA, causing fragmentation and preventing DNA synthesis and RNA transcription . The compound’s action can lead to cell death, contributing to its anticancer properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances or compounds in the environment can potentially interact with this compound, altering its effectiveness
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1-propylpiperidine typically involves the reaction of 1-propylpiperidine with 2-chloroethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(2-Chloroethyl)-1-propylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Chloroethyl)-1-propylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
Mustard Gas (Bis(2-chloroethyl) sulfide): A well-known blister agent with similar alkylating properties.
2-Chloroethanol: A simpler compound with a chloroethyl group, used in various industrial applications.
Bis(2-chloroethyl) ether: Another compound with two chloroethyl groups, used in organic synthesis.
Uniqueness
2-(2-Chloroethyl)-1-propylpiperidine is unique due to its piperidine ring structure, which imparts specific chemical properties and potential biological activities. The presence of both a chloroethyl group and a propyl group makes it a versatile intermediate in organic synthesis and a compound of interest in medicinal chemistry.
特性
IUPAC Name |
2-(2-chloroethyl)-1-propylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClN/c1-2-8-12-9-4-3-5-10(12)6-7-11/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCOSVZSWNSLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175546.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175548.png)
![(3aR,5R,6S,6aR)-5-{[bis(2-hydroxyethyl)amino]methyl}-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175552.png)

![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3175581.png)
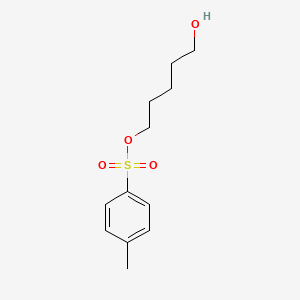
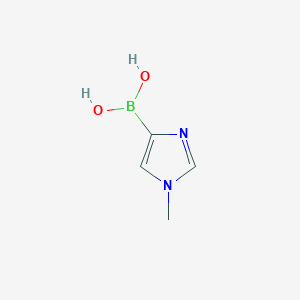
![3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3175605.png)
